Ethyl bis(2,4-dinitrophenyl)acetate
Overview
Description
Ethyl bis(2,4-dinitrophenyl)acetate is an organic compound with the molecular formula C₁₆H₁₂N₄O₁₀. It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an ethyl acetate moiety. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of Ethyl bis(2,4-dinitrophenyl)acetate are electron deficient carbon atoms . The compound contains two short intramolecular interactions between nitro oxygen atoms and these carbon atoms .
Mode of Action
The compound interacts with its targets through two key intramolecular interactions. One interaction mimics an early stage of the nucleophilic addition to a carbonyl group (O…C, 2.730 Å), and the other mimics an early stage of a Michael reaction (O…C, 2.854 Å) .
Biochemical Pathways
The compound’s interactions suggest it may influence pathways involving nucleophilic addition to a carbonyl group and michael reactions .
Result of Action
The compound’s intramolecular interactions suggest it may influence the structure and behavior of molecules containing electron deficient carbon atoms .
Action Environment
Like many chemical compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(2,4-dinitrophenyl)acetate typically involves the esterification of bis(2,4-dinitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from a suitable solvent such as ethanol or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl bis(2,4-dinitrophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl rings make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield bis(2,4-dinitrophenyl)acetic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Bis(2,4-diaminophenyl)acetic acid.
Hydrolysis: Bis(2,4-dinitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl bis(2,4-dinitrophenyl)acetate has been utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the development of chemical sensors and detection systems due to its unique reactivity and structural properties.
Comparison with Similar Compounds
Bis(2,4-dinitrophenyl)acetic acid: The parent acid from which the ethyl ester is derived.
Ethyl 2,4-dinitrophenylacetate: A related compound with a single 2,4-dinitrophenyl group.
Bis(2,4-dinitrophenyl)methane: A structurally similar compound with a methylene bridge instead of an acetate moiety.
Uniqueness: Ethyl bis(2,4-dinitrophenyl)acetate is unique due to the presence of two 2,4-dinitrophenyl groups, which confer distinct reactivity and structural characteristics. This makes it particularly useful in applications requiring specific chemical transformations and interactions.
Properties
IUPAC Name |
ethyl 2,2-bis(2,4-dinitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O10/c1-2-30-16(21)15(11-5-3-9(17(22)23)7-13(11)19(26)27)12-6-4-10(18(24)25)8-14(12)20(28)29/h3-8,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVIALRRHVVWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064017 | |
Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-18-1 | |
Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5833-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the mutagenic properties of Ethyl bis(2,4-dinitrophenyl)acetate?
A1: Research has identified this compound as a potent mutagen. [, ] Studies using the Salmonella/mammalian-microsome assay showed that the compound induced primarily frameshift mutations, with the highest yields observed without metabolic activation. [] This mutagenic potential raises concerns about potential health risks for individuals exposed to the dye.
Q2: What alternative dye was investigated as a replacement for this compound in chemical agent detection?
A3: Due to the mutagenic properties of this compound, researchers investigated 3',3",5',5"-tetrabromophenolphthalein ethyl ester (TBPE) as a potential replacement. [] TBPE was evaluated for its ability to detect V-type nerve agents and compared to the performance of this compound.
Q3: Were other dyes studied alongside this compound for their potential mutagenicity?
A4: Yes, several dyes used in chemical agent detection papers were investigated for mutagenicity. [] This research showed that nitroarenes, including Orasol Navy Blue 2RB and Eastman Fast Blue B-GLF, also exhibited mutagenic properties. Additionally, thiodiphenyl-4,4'-diazo-bis-salicylic acid showed weak but consistent mutagenic effects. [] This highlights the importance of thoroughly evaluating the safety profiles of dyes and indicators, even for specialized applications.
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